

Solubility of 2-Methylbenzo[d]thiazole-5-carbonitrile

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

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An In-Depth Technical Guide to the Solubility of **2-Methylbenzo[d]thiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a chemical entity in pharmaceutical and material sciences. This guide provides a comprehensive technical overview of the solubility characteristics of **2-**

Methylbenzo[d]thiazole-5-carbonitrile (C₉H₆N₂S). We will delve into the molecular properties governing its solubility, present a theoretical framework for predicting its behavior in various solvent systems, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers engaged in drug discovery, formulation, and chemical synthesis.

Introduction: The Significance of 2-Methylbenzo[d]thiazole-5-carbonitrile

2-Methylbenzo[d]thiazole-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiazole core, a structural motif prevalent in a wide array of pharmacologically active agents.^[1] Benzothiazole derivatives are known to exhibit diverse biological activities, including

anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.^{[1][2]} The specific inclusion of a methyl group at the 2-position and a cyano (nitrile) group at the 5-position modulates the molecule's electronic and steric properties, influencing its interaction with biological targets and, crucially, its solubility.

Understanding the solubility of this compound is paramount for:

- **Drug Development:** Aqueous solubility is a primary determinant of a drug's bioavailability and dictates viable routes of administration. Poor solubility is a major hurdle in preclinical development.
- **Chemical Synthesis:** The selection of appropriate solvents is essential for reaction efficiency, product yield, and purification processes like crystallization.
- **Material Science:** For applications in materials such as organic electronics, solubility in organic polymers and solvents is key to processing and device fabrication.^[3]

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and properties. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities and intermolecular forces are more likely to be miscible.^[4]

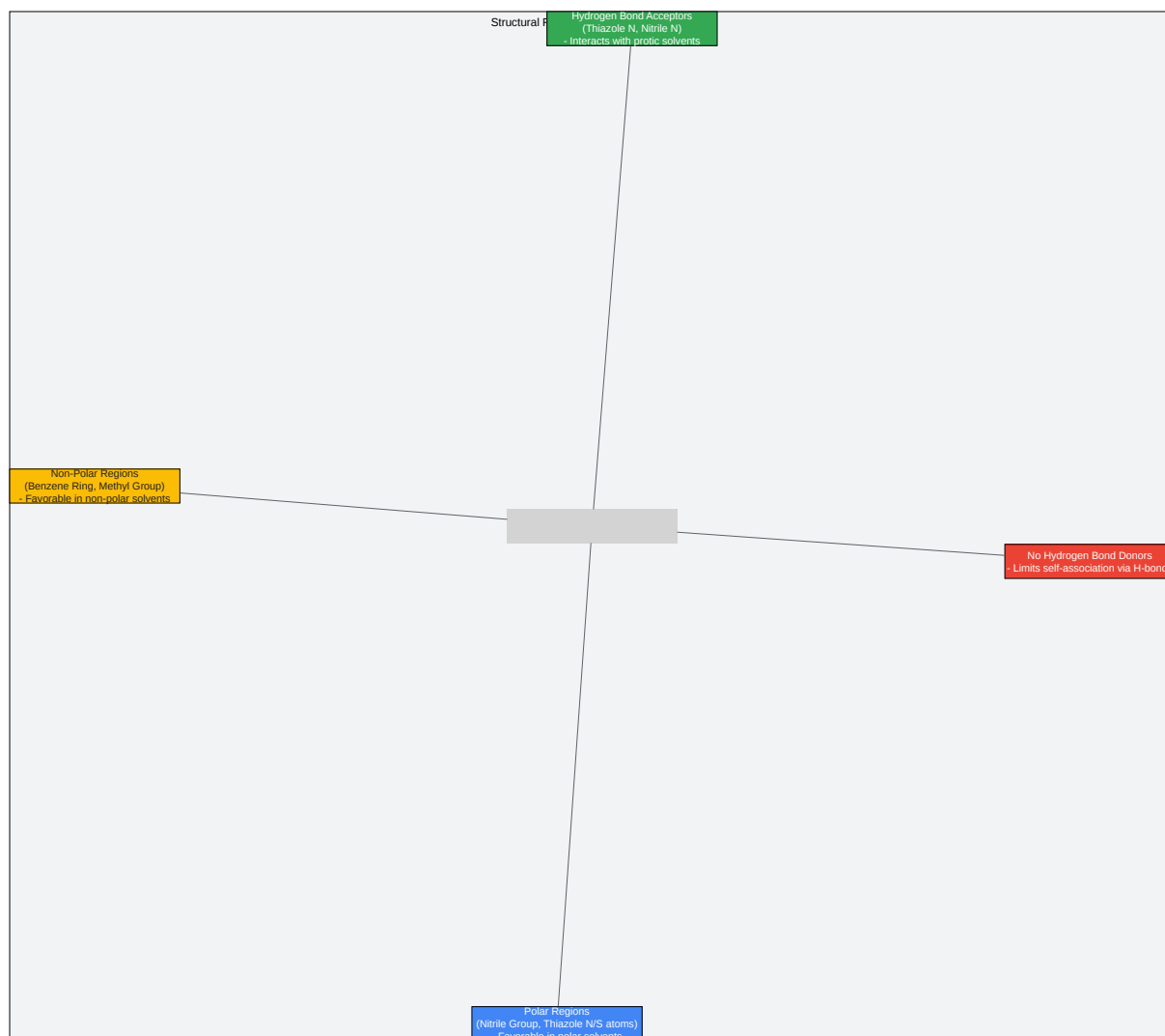
Table 1: Key Physicochemical Properties of **2-Methylbenzo[d]thiazole-5-carbonitrile**

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂ S	PubChem ^[5]
Molecular Weight	174.22 g/mol	PubChem ^{[5][6]}
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	PubChem ^[5]
CAS Number	90418-93-2	PubChem ^[5]
Calculated XLogP3	2.5	PubChem ^[5]

The structure of **2-Methylbenzo[d]thiazole-5-carbonitrile** presents a balance of polar and non-polar characteristics.

- **Non-Polar Regions:** The fused benzene ring and the methyl group ($-\text{CH}_3$) constitute the hydrophobic, non-polar portion of the molecule.
- **Polar Regions:** The thiazole ring, with its electronegative nitrogen and sulfur atoms, and particularly the strongly polar nitrile group ($-\text{C}\equiv\text{N}$), create significant dipole moments, forming the polar, hydrophilic part of the molecule.

The calculated XLogP3 value of 2.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water.^[5]



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Caption: Key molecular features governing solubility.

Theoretical Solubility Profile

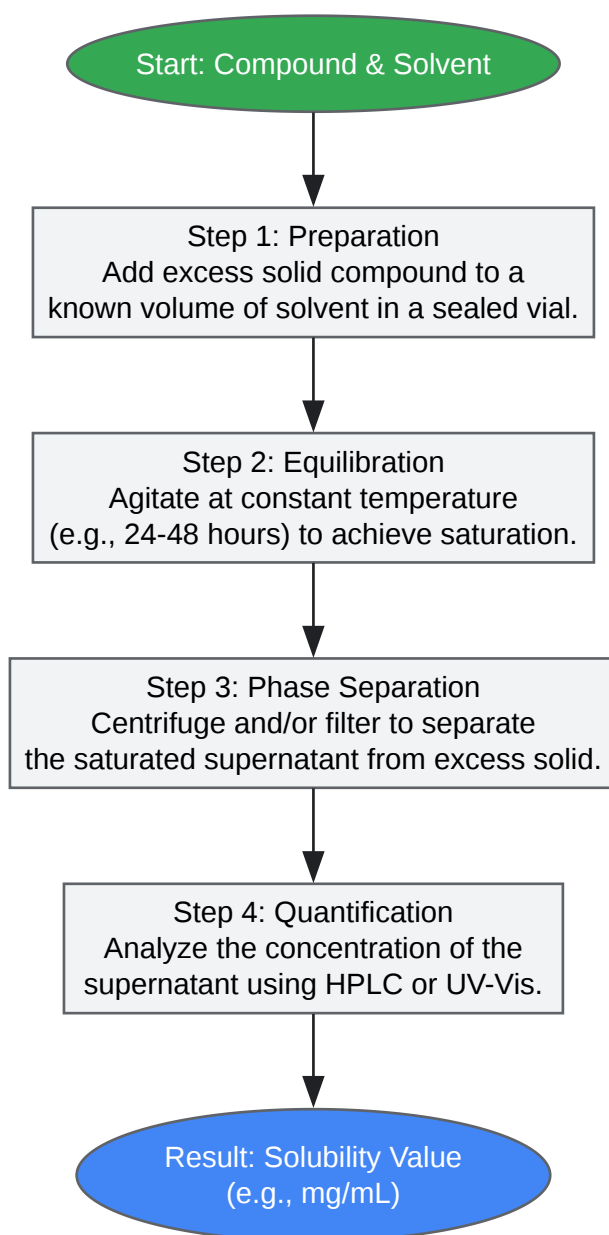
Based on its structure, we can predict the solubility of **2-Methylbenzo[d]thiazole-5-carbonitrile** across different solvent classes.

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the polar nitrile and thiazole moieties of the compound.
- **Polar Protic Solvents** (e.g., Ethanol, Methanol, Water): Moderate solubility is expected in alcohols. While these solvents can act as hydrogen bond donors to the nitrogen atoms on the compound, the large non-polar backbone limits miscibility. Solubility in water is expected to be very low.^[7]
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Low solubility is predicted. The interactions would be limited to weaker London dispersion forces, which are unlikely to overcome the crystal lattice energy of the solid compound effectively.

Quantitative Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility, valued for its reliability and directness.^[8]

The core principle involves creating a saturated solution by agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is achieved.^[8] The concentration of the dissolved solute in the resulting clear solution is then quantified.



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Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating trustworthy solubility data.

Objective: To quantitatively determine the equilibrium solubility of **2-Methylbenzo[d]thiazole-5-carbonitrile** in a selected solvent.

Materials & Equipment:

- **2-Methylbenzo[d]thiazole-5-carbonitrile** (purity $\geq 97\%$)[6]
- Analytical grade solvents (e.g., Water, Ethanol, DMSO)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Temperature-controlled orbital shaker
- Benchtop centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)
- Calibrated pipettes and volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- **Preparation:** To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of **2-Methylbenzo[d]thiazole-5-carbonitrile** to each vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the system has reached a true thermodynamic equilibrium.[8]
Causality Insight: A shorter time may result in an underestimation of solubility, while an excessively long time is inefficient. The ideal time should be determined by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
- **Phase Separation:** After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 μm syringe filter into a clean vial.[8]
Trustworthiness Check: This step is critical to remove all particulate matter, which would otherwise lead to an

overestimation of solubility. The filter must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

- **Sample Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
- **Data Reporting:** Express the final solubility in standard units such as mg/mL or mmol/L. The experiment should be performed in triplicate to ensure reproducibility.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. **2-**

Methylbenzo[d]thiazole-5-carbonitrile has the following GHS hazard classifications:

- H302: Harmful if swallowed[5]
- H315: Causes skin irritation[5]
- H319: Causes serious eye irritation[5]
- H335: May cause respiratory irritation[5]

Handling Recommendations:

- Work in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[9][10]
- Avoid inhalation of dust and contact with skin and eyes.[9]
- **Storage:** Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents.[10][11][12]

Conclusion

The solubility of **2-Methylbenzo[d]thiazole-5-carbonitrile** is a complex function of its balanced polar and non-polar structural features. While theoretical analysis predicts favorable solubility in polar aprotic solvents and limited solubility in water, precise quantitative data must be derived from rigorous experimental methods. The shake-flask protocol detailed herein provides a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for advancing the research and development of this promising compound in both pharmaceutical and material science contexts.

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